![molecular formula C19H37NO5 B11928434 [(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
[(3R)-3-Hydroxydodecanoyl]-L-carnitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R)-3-Hydroxydodecanoyl]-L-carnitine is an endogenous metabolite with the molecular formula C19H37NO5 and a molecular weight of 359.50 g/mol . This compound is part of the metabolic pathways in the human body and plays a role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-Hydroxydodecanoyl]-L-carnitine involves the esterification of L-carnitine with (3R)-3-hydroxydodecanoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
[(3R)-3-Hydroxydodecanoyl]-L-carnitine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (3R)-3-oxododecanoyl-L-carnitine or (3R)-3-carboxydodecanoyl-L-carnitine.
Reduction: Formation of (3R)-3-hydroxydodecanoyl-L-carnitine alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
[(3R)-3-Hydroxydodecanoyl]-L-carnitine has a wide range of applications in scientific research, including:
Chemistry: Used as a standard for analytical methods and as a reagent in organic synthesis.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as mitochondrial dysfunction and heart failure.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in diagnostic assays
Wirkmechanismus
[(3R)-3-Hydroxydodecanoyl]-L-carnitine exerts its effects by interacting with specific molecular targets and pathways. It is involved in the transport of fatty acids into the mitochondria for β-oxidation, a process crucial for energy production. The compound binds to carnitine acyltransferase enzymes, facilitating the transfer of acyl groups and enhancing fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(3R)-3-Hydroxydecanoyl]-L-carnitine
- [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine
- [(3R)-3-Hydroxybutyryl]-L-carnitine
Uniqueness
[(3R)-3-Hydroxydodecanoyl]-L-carnitine is unique due to its specific chain length and hydroxyl group position, which confer distinct biochemical properties. Compared to its analogs, it has a different affinity for enzymes and transporters, influencing its metabolic role and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H37NO5 |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
(3R)-3-[(3R)-3-hydroxydodecanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C19H37NO5/c1-5-6-7-8-9-10-11-12-16(21)13-19(24)25-17(14-18(22)23)15-20(2,3)4/h16-17,21H,5-15H2,1-4H3/t16-,17-/m1/s1 |
InChI-Schlüssel |
ULWDPUHFMOBGFJ-IAGOWNOFSA-N |
Isomerische SMILES |
CCCCCCCCC[C@H](CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


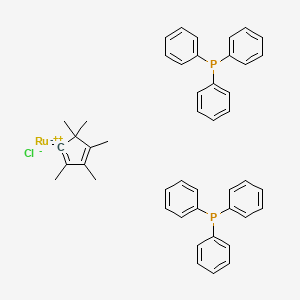
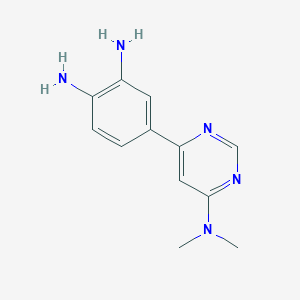

![3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide](/img/structure/B11928362.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)
![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)

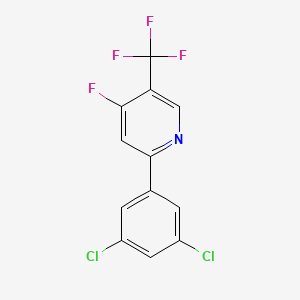
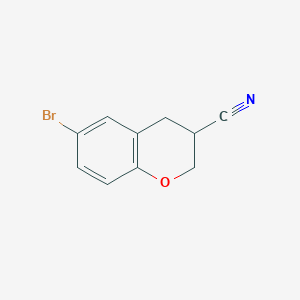
![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)
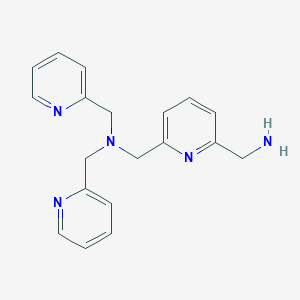
![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)
